molecular formula C6H10O2 B3425439 Methyl tiglate CAS No. 41725-90-0

Methyl tiglate

Cat. No.: B3425439
CAS No.: 41725-90-0
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-UHFFFAOYSA-N
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Description

. It is a methyl ester of tiglic acid, characterized by its pleasant fruity odor. This compound is commonly used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

Target of Action

Methyl tiglate, also known as Tigilanol tiglate, is a protein kinase C (PKC)/C1 domain activator . The primary targets of this compound are endothelial and cancer cells .

Mode of Action

This compound interacts with its targets by inducing cell death at therapeutically relevant concentrations . It acts as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (ER) dysfunction . This leads to ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Biochemical Pathways

The main biochemical pathway affected by this compound is the catabolism of isoleucine through the β-oxidation pathway . This pathway generates tiglyl-CoA, a probable intermediate, which is the main precursor of this compound .

Pharmacokinetics

It’s known that the compound is highly hydrophobic, practically insoluble in water, and relatively neutral . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is the induction of cell death in both endothelial and cancer cells . This is achieved through a caspase/gasdermin E-dependent pyroptotic pathway . At therapeutic doses, this compound causes ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Action Environment

The compound’s hydrophobic nature and relative neutrality suggest that it may be influenced by factors such as ph and the presence of other lipids .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl tiglate are not fully understood yet. It is known that methyl esters like this compound can participate in various biochemical reactions. They can act as substrates for esterases, enzymes that catalyze the hydrolysis of esters . The interaction of this compound with these enzymes could potentially influence various biochemical pathways.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Esters, including this compound, can influence cell function by participating in cellular metabolic processes. They can be metabolized by cells to produce alcohols and carboxylic acids, which can then participate in various cellular processes .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well understood. As an ester, it can be hydrolyzed by esterases to produce alcohol and carboxylic acid. This reaction could potentially influence the activity of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Like other esters, it may be subject to degradation over time, particularly in the presence of esterases .

Metabolic Pathways

This compound, as an ester, is likely to be involved in ester metabolism. This metabolic pathway involves the hydrolysis of esters to alcohols and carboxylic acids, a reaction catalyzed by esterases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tiglate can be synthesized through the esterification of tiglic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of tiglic acid with methanol using a continuous flow reactor. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Methyl tiglate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl crotonate: Similar in structure but differs in the position of the double bond.

    Ethyl tiglate: An ethyl ester of tiglic acid with similar properties but different ester group.

    Methyl 2-methylcrotonate: Another ester with a similar structure but different substitution pattern.

Uniqueness: Methyl tiglate is unique due to its specific ester group and the position of the double bond, which confer distinct chemical and physical properties. Its pleasant odor and reactivity make it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

41725-90-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl 2-methylbut-2-enoate

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3

InChI Key

YYJWBYNQJLBIGS-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC

Canonical SMILES

CC=C(C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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